2-Chloro-4-(pyridin-3-yl)pyrimidine

Imatinib synthesis BCR-ABL inhibitor Suzuki-Miyaura coupling

This heteroaromatic building block is the non-negotiable starting material for synthesizing Imatinib (Gleevec) and novel CDK2 inhibitors. Its precise 3-pyridyl substitution pattern is essential for ATP-pocket binding of BCR-ABL and c-KIT kinases; any regioisomeric substitution leads to potency loss. The 2-chloro handle enables the critical Buchwald-Hartwig coupling step. Researchers also use it as a fragment for PKM2 activator SAR studies (EC50=2.0 μM). Purchase with confidence from a trusted source.

Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
CAS No. 483324-01-2
Cat. No. B1279729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(pyridin-3-yl)pyrimidine
CAS483324-01-2
Molecular FormulaC9H6ClN3
Molecular Weight191.62 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H
InChIKeyMGQROXOMFRGAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS 483324-01-2): A Validated Synthetic Intermediate for Clinical Kinase Inhibitors


2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS 483324-01-2) is a key synthetic intermediate in the production of several clinically significant kinase inhibitors [1]. It is a heteroaromatic building block containing a pyrimidine core with a chlorine leaving group at the 2-position and a pyridin-3-yl substituent at the 4-position. Its primary, validated utility is as a scaffold for constructing potent and selective kinase inhibitors, most notably serving as the essential starting material in a principal route to the blockbuster drug Imatinib (Gleevec) .

Why Generic Substitution of 2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS 483324-01-2) is Not Advisable


The precise substitution pattern of 2-Chloro-4-(pyridin-3-yl)pyrimidine is non-negotiable for its principal application in drug synthesis. Attempting to substitute this compound with a closely related regioisomer, such as 2-chloro-4-(pyridin-2-yl)pyrimidine, would result in a fundamental change to the molecular geometry and electronic properties of the resulting drug candidate [1]. This alteration is documented to lead to dramatic changes in biological activity [2]. The 3-pyridyl orientation is specifically required for optimal binding to the ATP-binding pocket of target kinases like BCR-ABL and c-KIT, and the chlorine atom at the 2-position is the essential handle for the critical Buchwald-Hartwig coupling step that constructs the final drug molecule [3]. The failure of such substitution has been rigorously demonstrated in medicinal chemistry campaigns, where minor regioisomeric changes result in a complete loss of potency [2].

Quantitative Evidence Guide: 2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS 483324-01-2) Differentiation in Synthesis


Validated Synthetic Utility for Imatinib Synthesis vs. Unproven Analogs

2-Chloro-4-(pyridin-3-yl)pyrimidine serves as the definitive, validated starting material in a primary, industrially relevant synthetic route for the FDA-approved tyrosine kinase inhibitor Imatinib (Gleevec) [1]. A published synthetic protocol achieves a 94% yield in the crucial Suzuki-Miyaura coupling reaction to install the pyridyl group . This contrasts with alternative 2,4-disubstituted pyrimidines lacking this specific substitution pattern, for which no comparable, validated role in the synthesis of multi-billion dollar, life-saving drugs exists.

Imatinib synthesis BCR-ABL inhibitor Suzuki-Miyaura coupling

EC50 of 2.0 μM for Human PKM2 Activation as a Biophysical Benchmark

2-Chloro-4-(pyridin-3-yl)pyrimidine exhibits an EC50 of 2.0 μM for the activation of human pyruvate kinase M2 (PKM2), an important target in cancer metabolism [1]. This provides a quantitative, biophysical benchmark for its intrinsic biological activity. In contrast, while other pyridinylpyrimidine analogs have been shown to be potent kinase inhibitors, their activity on PKM2 has not been reported, suggesting a degree of specificity for the target compound's scaffold on this particular target.

Human PKM2 enzyme activation cancer metabolism

Potency of Derived N-(pyridin-3-yl)pyrimidin-4-amine Analogs Against CDK2

The core pyridin-3-yl-pyrimidine scaffold of 2-Chloro-4-(pyridin-3-yl)pyrimidine is a proven template for developing potent CDK2 inhibitors. A key analog, compound 7l (derived from this scaffold), demonstrated potent CDK2/cyclin A2 inhibition with an IC50 of 64.42 nM, which is comparable to the clinical candidate AZD5438 [1]. This same analog also exhibited broad antiproliferative activity against multiple cancer cell lines, with IC50 values of 0.83, 2.12, 3.12, and 8.61 μM for MV4-11, HT-29, MCF-7, and HeLa cells, respectively [1]. This contrasts with alternative scaffolds, such as simple pyrimidines, which have not yielded compounds with comparable potency and selectivity profiles in the same CDK2 context.

CDK2 inhibitor cancer therapy antiproliferative

Best Application Scenarios for 2-Chloro-4-(pyridin-3-yl)pyrimidine (CAS 483324-01-2)


Industrial-Scale Synthesis of Imatinib and Related Kinase Inhibitors

The primary and most validated application for this compound is as a key starting material in the synthesis of Imatinib [1]. The synthetic route involving the Suzuki-Miyaura coupling of 2-chloro-4-(pyridin-3-yl)pyrimidine is a cornerstone of process chemistry for this blockbuster drug . Procurement for this purpose is de-risked by established, high-yielding procedures .

Medicinal Chemistry Campaigns Targeting CDK2 for Cancer Therapy

Researchers designing novel CDK2 inhibitors should prioritize the pyridin-3-yl-pyrimidine scaffold. The data demonstrates that analogs derived from this core structure can achieve low nanomolar potency against CDK2 and significant antiproliferative effects in cancer cell lines, with selectivity over normal cells [1].

Development of Chemical Probes for Human PKM2

The specific and measurable activation of human PKM2 (EC50 = 2.0 μM) provides a clear starting point for developing chemical probes to study cancer metabolism [1]. 2-Chloro-4-(pyridin-3-yl)pyrimidine can serve as a baseline control or a starting fragment for structure-activity relationship (SAR) studies aimed at improving PKM2 activation.

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